6-Chloro-8-methyl-2-propylquinolin-4-amine
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Overview
Description
6-Chloro-8-methyl-2-propylquinolin-4-amine is a quinoline derivative with a molecular formula of C13H15ClN2 This compound is known for its unique structural properties, which make it a valuable scaffold in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-propylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline precursor.
Chlorination: The precursor undergoes chlorination at the 6th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The chlorinated intermediate is then alkylated at the 2nd position with a propyl group using reagents like propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3).
Amination: Finally, the compound is aminated at the 4th position using ammonia (NH3) or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Chlorination: Utilizing large reactors for the chlorination step to ensure uniformity and efficiency.
Automated Alkylation: Employing automated systems for the alkylation process to maintain consistency and reduce human error.
High-Pressure Amination: Using high-pressure reactors for the amination step to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methyl-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced quinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-8-methyl-2-propylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-2-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It may interfere with pathways such as the PI3K/AKT/mTOR pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-8-methyl-2-propylquinoline: A structural isomer with similar properties but different substitution patterns.
2-Chloro-8-methylquinoline: Lacks the propyl group and amine functionality, resulting in different chemical behavior.
8-Methylquinoline: Lacks both the chlorine and propyl groups, leading to distinct reactivity and applications.
Uniqueness
6-Chloro-8-methyl-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of chlorine, methyl, propyl, and amine groups in the quinoline scaffold makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
1189107-43-4 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
6-chloro-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-10-7-12(15)11-6-9(14)5-8(2)13(11)16-10/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
JNJPMGVVRXNPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)C)Cl)N |
Origin of Product |
United States |
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